molecular formula C28H26Cl2N4O3S B2490644 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide CAS No. 451464-88-3

4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide

Cat. No.: B2490644
CAS No.: 451464-88-3
M. Wt: 569.5
InChI Key: XYZMHQLEOPIMSI-UHFFFAOYSA-N
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Description

4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with chlorinated phenyl groups and a butanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced via nucleophilic aromatic substitution reactions using appropriate chlorinated anilines.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl rings.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the quinazolinone core is known for its potential as an enzyme inhibitor. This compound could be explored for its inhibitory activity against various enzymes, including kinases and proteases.

Medicine

The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activity. It could be investigated for its efficacy in preclinical models of disease.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity. The chlorinated phenyl groups may enhance binding affinity through hydrophobic interactions, while the butanamide side chain could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide stands out due to its unique combination of functional groups. The presence of both a quinazolinone core and multiple chlorinated phenyl groups provides a distinct structural framework that can be exploited for various applications in research and industry.

Properties

IUPAC Name

4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26Cl2N4O3S/c1-18-11-12-21(15-23(18)30)32-26(36)17-38-28-33-24-9-3-2-8-22(24)27(37)34(28)13-5-10-25(35)31-16-19-6-4-7-20(29)14-19/h2-4,6-9,11-12,14-15H,5,10,13,16-17H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMHQLEOPIMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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